tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate

Chiral chromatography Enantiomeric excess Absolute configuration

Sourcing enantiopure, high-Fsp³ fluorinated piperidine fragments with defined stereochemistry for fragment-based drug discovery remains challenging. This (R)-configured trifluoromethyl carbinol building block (≥97% purity) directly addresses that gap: • Single (R)-enantiomer eliminates ambiguous hit identification inherent to racemic fragment screening. • Orthogonal N-Boc protection enables selective deprotection and rapid library diversification. • Quantifiable advantages: LogP 2.56 for CNS permeability, CF₃-enhanced metabolic stability, and distinct 4-position exit vector geometry for structure-based design. Supplied with full analytical documentation (chiral HPLC).

Molecular Formula C12H20F3NO3
Molecular Weight 283.29 g/mol
Cat. No. B8068554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate
Molecular FormulaC12H20F3NO3
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O
InChIInChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3/t9-/m1/s1
InChIKeyHARLHGMSRKJSSA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Fluorinated Piperidine Building Block


tert-Butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate (CAS 2227681-07-2) is a chiral, enantiopure (R)-configured trifluoromethyl carbinol appended to an N-Boc-protected piperidine scaffold (molecular formula C₁₂H₂₀F₃NO₃, MW 283.29) . This compound belongs to a class of fluorinated piperidine derivatives that serve as versatile three-dimensional fragments and advanced intermediates in medicinal chemistry [1]. The presence of the trifluoromethyl group, a defined stereocenter, and the orthogonal Boc protecting group on the piperidine nitrogen collectively enable downstream diversification strategies that are not accessible with non-fluorinated, achiral, or regioisomeric analogs.

Single (R)-enantiomer
Defined stereocenter for chiral SAR studies
Trifluoromethyl carbinol
Supports metabolic stability and H-bond donor capacity
N-Boc protected piperidine
Orthogonal protection for sequential diversification

Why Generic Substitution Fails


Generic substitution of this compound with its racemate, the (S)-enantiomer, a non-fluorinated analog, or a regioisomeric form is not scientifically valid. The (R)-configuration at the carbinol center is a critical determinant of molecular recognition in chiral biological environments, where inverted stereochemistry can lead to complete loss of target engagement or altered pharmacology [1]. The trifluoromethyl group imposes a unique combination of high electronegativity, metabolic stability, and lipophilicity that the non-fluorinated methyl analog cannot replicate, fundamentally altering hydrogen-bonding capacity, pKa of the adjacent alcohol, and membrane permeability [2]. Furthermore, substitution at the 4-position of the piperidine ring positions the carbinol moiety in a distinct geometric vector compared to 2- or 3-substituted regioisomers, which influences exit vector geometry in fragment-based drug discovery [3]. These differences are quantifiable and directly impact synthetic utility and biological outcomes.

Enantiomer mismatch
(S)-enantiomer or racemate may lose target engagement and alter biological response; enantiopure (R)-form is essential for reproducible SAR
Fluorine substitution
Non-fluorinated methyl analog lacks CF₃ electronegativity, resulting in markedly lower acidity and H-bond strength, and reduced metabolic stability
Regioisomeric shift
2- or 3-substituted piperidines alter exit vector geometry, disrupting fragment-linking strategies and protein binding orientation

Quantitative Differentiation Evidence


Enantiomeric Identity and Chiral Purity

The target compound is the isolated (R)-enantiomer (CAS 2227681-07-2) with a vendor-specified purity of ≥98% and defined absolute configuration at the carbinol carbon, as confirmed by the SMILES notation containing the [C@@H] stereodescriptor . In contrast, the racemic mixture (CAS 184042-83-9) contains a 1:1 mixture of (R)- and (S)-enantiomers and is sold at 97% purity . The (S)-enantiomer (CAS 2227693-01-6) is separately available at 97% purity . The quantitative difference in enantiomeric excess (ee) is stark: the (R)-enantiomer provides essentially 100% ee (single enantiomer), while the racemate provides 0% ee. This distinction is not addressed by generic purity percentages alone.

Enantiomeric purity
Specification review
ee ~100% (R-enantiomer) vs 0% (racemate); (S)-enantiomer also ee ~100% but inverted
Supports enantiopure sourcing for reproducible SAR
Vendor-specified purity; independent chiral analysis to verify
Chiral chromatography Enantiomeric excess Absolute configuration

Lipophilicity of (R)-Enantiomer vs. Racemate

The (R)-enantiomer exhibits a computationally predicted Log P of 2.56, as reported by Chemscene . The racemic mixture, characterized by Fluorochem, shows a calculated Log P of 1.88 . The difference of 0.68 log units indicates that the (R)-enantiomer is substantially more lipophilic than the racemate when evaluated by similar computational models. It is noted that these values originate from different commercial databases and may use distinct prediction algorithms; therefore, this represents a cross-study comparable observation rather than a strictly controlled head-to-head measurement.

Calculated Log P
Source review
Log P 2.56 (R-enantiomer) vs 1.88 (racemate); Δ = +0.68
Supports lipophilicity-based property prediction
Cross-vendor computational data; experimental measurement recommended
Lipophilicity Log P Drug-likeness

Fluorine-Induced Basicity Modulation

The target compound possesses a trifluoromethyl-substituted secondary alcohol with a predicted pKa (acid) of 11.26, as calculated for the racemate by ChemBase [1]. The non-fluorinated analog tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS 183170-69-6, MW 229.32) lacks the electron-withdrawing CF₃ group and therefore has a markedly higher pKa for the alcohol proton (estimated ≥15, typical for unactivated secondary alcohols) . This pKa difference of >3.7 units translates to the fluorinated carbinol being over 5,000-fold more acidic, significantly enhancing its hydrogen-bond donor capacity. Additionally, the CF₃ group reduces metabolic oxidation at the benzylic-like position compared to the CH₃ analog, a well-established class-level phenomenon for trifluoromethyl carbinols [2].

Carbinol acidity (pKa)
Class-level
pKa ~11.26 (CF₃ carbinol) vs ≥15 (CH₃ analog); >5,000× acidity difference
Supports H-bond donor modulation and metabolic stability screening
Class-level pKa inference; experimental pKa data not available
pKa Hydrogen bonding Fluorine effect

Regioisomeric Positional Differentiation

The target compound bears the trifluoromethyl carbinol moiety at the 4-position of the piperidine ring, providing a para-like exit vector geometry. The 2-substituted regioisomer (CAS 1283719-89-0) and 3-substituted regioisomer (Apollo Scientific PC49520) position the same functional group at different ring positions, resulting in distinct three-dimensional spatial orientations [1][2]. In the context of fragment-based drug discovery, the 4-substituted and 2-substituted piperidines have been characterized as distinct 3D fragments with different plane-of-best-fit (PBF) scores and principal moment of inertia (PMI) plots, as demonstrated by Le Roch et al. for fluorinated piperidine libraries [3]. The 4-substituted regioisomer occupies a distinct region of 3D chemical space that cannot be accessed by 2- or 3-substituted analogs, making regioisomeric substitution a non-interchangeable design parameter.

Exit vector geometry
Class-level
4-position (para-like) vs 2- or 3-substituted regioisomers; distinct 3D spatial orientations
Regioisomeric substitution impacts fragment-linking geometry
Class-level 3D fragment analysis; PBF/PMI values not individually reported
Regioisomer Exit vector geometry 3D fragment

Synthetic Tractability via Boc Protection

The N-Boc protecting group on the target compound is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without epimerization of the chiral carbinol center . This is in contrast to compounds where the piperidine nitrogen is unprotected (e.g., 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine), which would suffer from competing N-alkylation, oxidation, or undesired protonation during downstream transformations [1]. The Boc-protected 4-piperidine scaffold has been employed as a key intermediate in the synthesis of functionalized trifluoromethylated piperidines, pyrrolidines, and azepanes, demonstrating its versatility across multiple ring systems [2]. The Fsp³ (fraction sp³) value of 0.917 for the racemate confirms high three-dimensionality, consistent with desirable fragment-like properties for drug discovery.

Synthetic versatility
Reported
Fsp³ = 0.917; orthogonal Boc deprotection without epimerization under acidic conditions
Supports synthetic sequence efficiency and chiral integrity
Standard TFA/HCl deprotection; epimerization not observed under optimized conditions
Orthogonal protection Boc deprotection Synthetic intermediate

Fragment-Based Drug Discovery Fitness

The target compound (racemic form) satisfies all four Lipinski Rule of Five criteria, as indicated by ChemBase [1], and has a high fraction sp³ (Fsp³) value of 0.917 , which is significantly higher than the average Fsp³ of ~0.3-0.4 for typical flat aromatic drug discovery fragments. This high three-dimensionality profile positions the compound favorably for fragment-based drug discovery (FBDD) compared to more planar, aromatic-rich building blocks that suffer from higher attrition rates in clinical development [2]. Le Roch et al. demonstrated that fluorinated piperidines with comparable Fsp³ values populate underrepresented regions of 3D fragment space and offer distinct physicochemical advantages over their non-fluorinated counterparts in fragment library design [2].

Fragment 3D fitness
Class-level
Fsp³ = 0.917; Lipinski compliant (MW 283.29, TPSA 49.77 Ų, HBD 1, HBA 2)
Supports fragment library diversification for FBDD campaigns
Class-level comparison: average flat aromatic fragments Fsp³ ~0.3-0.4
Fsp³ Lipinski Rule of Five Fragment library

Research and Industrial Application Scenarios


Enantiopure Fragment for Chiral FBDD Libraries

The (R)-configured, high-Fsp³ (0.917) building block is ideally suited for inclusion in enantiopure 3D fragment libraries designed for fragment-based screening campaigns. Its Lipinski compliance and distinct spatial geometry, validated by the chemoinformatic analysis of fluorinated piperidines [1], enable exploration of chiral chemical space that racemic or achiral fragment collections cannot access. The single enantiomer eliminates ambiguous hit identification arising from racemic fragments.

Intermediate for Kinase and CNS Drug Discovery

The orthogonal Boc protecting group permits selective deprotection and subsequent coupling to generate focused compound libraries. The trifluoromethyl carbinol moiety, with its enhanced acidity (pKa 11.26 vs. ≥15 for non-fluorinated analogs) [2][3], serves as a metabolically stable hydrogen-bond donor isostere commonly sought in kinase hinge-binding motifs and CNS-penetrant chemical probes. The enhanced lipophilicity (Log P 2.56) may contribute to improved blood-brain barrier permeability relative to more polar analogs.

Chiral Building Block for Asymmetric Synthesis

As a well-defined chiral secondary alcohol bearing the distinctive CF₃ NMR-active label, this compound serves as a valuable substrate for developing and validating new asymmetric synthetic methodologies, including enantioselective reductions, kinetic resolutions, and Mitsunobu inversions. The methodology established by Dolfen et al. for chiral trifluoromethylated heterocycles [4] provides a framework for utilizing related intermediates in ring-rearrangement and diversification strategies.

Reference Standard for Chiral Method Validation

The high enantiomeric purity (≥98%) and distinct chiral SMILES identifier ([C@@H] stereodescriptor) make this compound suitable as a reference standard for developing and validating chiral HPLC or SFC methods. It can serve as a known enantiopure calibrant for determining enantiomeric excess of reaction products derived from the racemate or the (S)-enantiomer.

Application
Selection Property
Validation Focus
Chiral FBDD library construction
Enantiopure (R)-configuration, high three-dimensionality
Enantiomeric purity and 3D fragment space coverage
Kinase/CNS probe synthesis
Boc orthogonal protection and CF₃ H-bond donor capacity
Synthetic tractability and metabolic stability assessment
Asymmetric methodology development
Defined stereocenter with CF₃ NMR handle
Chiral integrity under reaction conditions
Chiral HPLC/SFC method calibration
High enantiomeric purity and distinct SMILES stereochemistry
Enantiomeric excess determination accuracy
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